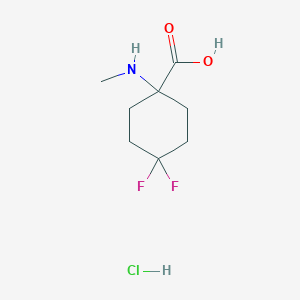

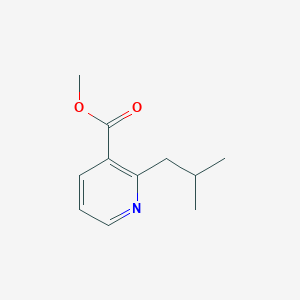

![molecular formula C12H16N2O B6295109 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane CAS No. 1824101-04-3](/img/structure/B6295109.png)

2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane” belongs to the class of organic compounds known as spiro compounds . Spiro compounds are characterized by two or more rings connected through a single atom, forming a structure similar to a gyroscope . In this case, the compound has a spiro[3.3]heptane core, which means it has two rings of three carbon atoms each, connected through a single carbon atom . The “4-Methoxyphenyl” group indicates the presence of a phenyl ring (a six-membered aromatic ring) with a methoxy group (-OCH3) attached to the fourth carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spiro[3.3]heptane core would likely adopt a puckered conformation due to the strain of the three-membered rings . The 4-methoxyphenyl group would likely be planar due to the aromaticity of the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The methoxy group might undergo reactions typical of ethers, such as cleavage by strong acids . The spiro[3.3]heptane core might undergo reactions typical of strained ring systems, such as ring-opening reactions .Mechanism of Action

Target of Action

The primary targets of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3Similar compounds such as 4-methoxyamphetamine have been reported to interact with alpha receptors and serotonin transporters . These targets play crucial roles in neurotransmission, affecting mood, cognition, and behavior.

Mode of Action

The exact mode of action of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3Based on the behavior of structurally similar compounds, it may act as a potent and selective serotonin releasing agent . It could potentially bind to alpha receptors to mediate these effects .

Biochemical Pathways

The specific biochemical pathways affected by 2-(4-Methoxyphenyl)-2,6-diazaspiro[3Diarylheptanoids, a class of compounds with a similar structure, have been associated with anti-tumor activity by affecting the dna damage signaling pathway .

Result of Action

The molecular and cellular effects of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3Related compounds have shown inhibitory effects against tumor cell lines .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane. For instance, the compound is stored at a temperature of 4 degrees Celsius to maintain its stability .

Safety and Hazards

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-15-11-4-2-10(3-5-11)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYSDGBSFHRJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC3(C2)CNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

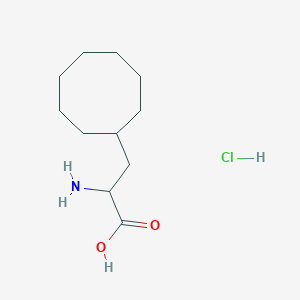

![[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid](/img/structure/B6295037.png)

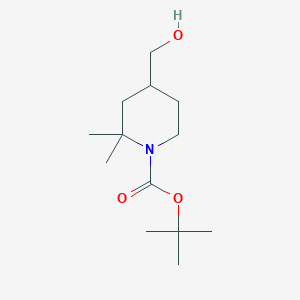

![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)

![(S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B6295070.png)

![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)

![(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide](/img/structure/B6295086.png)

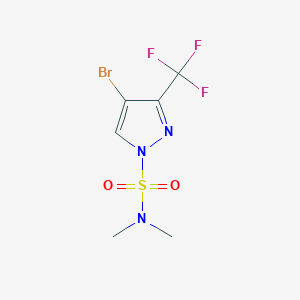

![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide](/img/structure/B6295113.png)